2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
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Overview
Description
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a phenylsulfonyl group attached to the isoquinoline ring system, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the isoquinoline derivative reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted isoquinoline derivatives.
Scientific Research Applications
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization and conjugation, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15NO4S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C16H15NO4S/c18-16(19)13-7-6-12-8-9-17(11-14(12)10-13)22(20,21)15-4-2-1-3-5-15/h1-7,10H,8-9,11H2,(H,18,19) |
InChI Key |
HCKINPYGAVUXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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